molecular formula C8H12BrN3 B6357362 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole CAS No. 1619993-54-2

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole

Cat. No.: B6357362
CAS No.: 1619993-54-2
M. Wt: 230.11 g/mol
InChI Key: ZPXFVXRDZXVHLE-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a brominated pyrazole derivative featuring a methyl group at position 1 and a pyrrolidinyl substituent at position 3. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry and materials science. For instance, brominated pyrazoles are often synthesized via nucleophilic substitution or coupling reactions. highlights the preparation of a structurally related compound, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, through bromination and subsequent functionalization . The pyrrolidinyl group in the target compound may enhance solubility and electronic properties, making it valuable for pharmacological applications, such as kinase inhibition, as suggested by patents involving pyrrolidine-containing pyrazoles .

Properties

IUPAC Name

4-bromo-1-methyl-3-pyrrolidin-1-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-11-6-7(9)8(10-11)12-4-2-3-5-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXFVXRDZXVHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern.

    Bromination: The bromination of the pyrazole ring at the 4-position can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

    Methylation: The introduction of the methyl group at the 1-position can be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually performed in the presence of a base such as potassium carbonate or sodium hydroxide.

    Pyrrolidinyl Substitution: The substitution of the pyrrolidinyl group at the 3-position can be achieved through nucleophilic substitution using pyrrolidine. The reaction is typically carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes as described above, but optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in organic solvents such as ethanol or methanol, and may require the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reactions are typically carried out in organic solvents such as ethanol or methanol.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives such as oxides or other oxygen-containing compounds.

    Reduction Reactions: Reduced derivatives with the removal of the bromine atom or other reduction products.

Scientific Research Applications

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in biological studies to investigate its effects on various biological systems, including its potential as a bioactive molecule.

    Medicine: The compound may have potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound may be used in industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context

    Binding to Receptors: The compound may bind to specific receptors in biological systems, leading to changes in cellular signaling and function.

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : The pyrrolidinyl substituent improves aqueous solubility relative to hydrophobic groups like isobutyl or CF₃ .
  • Biological Activity : Pyrrolidinyl-containing pyrazoles are prominent in kinase inhibitors (e.g., TRK inhibitors), whereas CF₃-substituted analogs are used in antiviral and anticancer agents .

Q & A

Q. Key factors :

  • Temperature control (-75°C) minimizes side reactions like dimerization .
  • Solvent choice (ether/pentane) stabilizes the lithiated intermediate.
  • Catalyst-free conditions reduce metal contamination, critical for downstream medicinal applications .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂), methyl group (δ 3.0–3.3 ppm), and pyrazole protons (δ 7.5–8.5 ppm). Overlapping signals may require 2D NMR (HSQC, HMBC) to resolve coupling patterns .
  • HRMS : Confirm molecular weight (C₉H₁₃BrN₄ requires m/z 273.0292) and isotopic pattern for bromine .
  • X-ray crystallography : Resolve steric effects of the pyrrolidine substituent on the pyrazole ring geometry .

Advanced: How can researchers design catalytic systems using this compound as a ligand?

Answer:
The pyrrolidine group’s electron-donating properties and steric bulk make it suitable for transition-metal catalysis :

  • Pd-catalyzed cross-coupling : Coordinate the nitrogen lone pair to Pd(0)/Pd(II), enhancing oxidative addition/reductive elimination rates in Suzuki-Miyaura reactions .
  • Cu-mediated couplings : Use as a bidentate ligand in Ullmann or Goldberg reactions, where steric hindrance improves regioselectivity .

Q. Optimization :

  • Compare catalytic efficiency with phosphine ligands (e.g., BippyPhos) in model reactions .
  • Monitor metal-ligand stability via cyclic voltammetry to assess redox compatibility .

Advanced: What strategies resolve contradictions in Suzuki-Miyaura cross-coupling yields with this compound?

Answer:
Conflicting yields (e.g., 40% vs. 85%) often arise from substituent electronic effects or catalyst selection :

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Ni(dppf)Cl₂—electron-deficient aryl bromides may favor Ni .
  • Additives : Use K₂CO₃ as a base in DMF/H₂O to enhance solubility of boronic acid partners .
  • Microwave-assisted synthesis : Reduce reaction time (10 min vs. 12 h) and improve reproducibility .

Case study : Substituting Pd(OAc)₂ with PdCl₂(dtbpf) increased yield from 55% to 82% in a model coupling .

Basic: How does the electronic nature of substituents affect reactivity in nucleophilic substitution?

Answer:

  • Bromine : Acts as a leaving group (LG) in SNAr reactions. Reactivity order: Br > Cl > F due to LG ability .
  • Pyrrolidine : Electron-donating N-substituent increases pyrazole ring electron density, accelerating SNAr at C4 but deactivating C5 .
  • Methyl group : Steric hindrance at C1 directs electrophiles to C4 .

Q. Experimental validation :

  • Compare reaction rates with 4-Cl and 4-Br analogs using kinetic studies .

Advanced: What computational methods predict the compound’s behavior in medicinal chemistry?

Answer:

  • Docking simulations : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. The pyrrolidine group’s flexibility improves binding pocket compatibility .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data for lead optimization .

Basic: What purification techniques are optimal for this compound?

Answer:

  • Flash chromatography : Use silica gel with EtOAc/hexane (3:7) to separate brominated byproducts (Rf = 0.3–0.4) .
  • Recrystallization : Dissolve in hot ethanol, cool to -20°C for needle-shaped crystals (mp 72–79°C) .
  • HPLC : Employ C18 columns (MeCN/H₂O gradient) for >99% purity in biological assays .

Advanced: How to analyze substituent effects on regioselectivity in heterocyclic ring formation?

Answer:

  • Electronic effects : Use DFT calculations (B3LYP/6-31G*) to map Fukui indices—higher electrophilicity at C4 vs. C5 .
  • Steric maps : Generate Connolly surfaces to visualize pyrrolidine’s hindrance on C5 accessibility .
  • Experimental validation : Synthesize analogs (e.g., 4-Bromo-1-p-tolyl derivatives) and monitor reaction outcomes .

Key finding : Electron-withdrawing groups at C3 shift regioselectivity to C4 by 15:1 .

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